molecular formula C29H36O15 B090299 Forsythoside I CAS No. 1357910-26-9

Forsythoside I

Cat. No.: B090299
CAS No.: 1357910-26-9
M. Wt: 624.6 g/mol
InChI Key: GKRBWXABVALDGQ-GCELSKRESA-N
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Description

Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant commonly used in traditional Chinese medicine. This compound is known for its potential anti-inflammatory, antioxidant, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Forsythoside I can be extracted from the leaves of Forsythia suspensa using an ionic liquid-based ultrasonic-assisted extraction method. This method involves the use of l-alkyl-3-methylimidazolium ionic liquids with different alkyl chains and anions. The optimal conditions for extraction include a solvent concentration of 0.6 M [C6MIM]Br, a solvent-to-solid ratio of 15 mL/g, and an extraction time of 10 minutes .

Industrial Production Methods: The industrial production of this compound involves the separation and purification of the compound using high-speed counter-current chromatography. This process uses a two-phase solvent system consisting of ethyl acetate, ethanol, acetic acid, and water in a ratio of 4:1:0.25:6 (v/v). The purified this compound is then identified using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Forsythoside I undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Forsythoside I has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their derivatives.

    Biology: this compound is studied for its potential anti-inflammatory and antioxidant effects on various biological systems.

    Medicine: This compound is investigated for its potential therapeutic effects against viral infections, inflammation, and oxidative stress-related diseases.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Forsythoside I is structurally similar to other phenylethanoid glycosides such as Forsythoside A, Forsythoside B, and Forsythoside C. this compound is unique due to its specific molecular structure and higher content in Forsythia suspensa .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBWXABVALDGQ-GCELSKRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Forsythoside I
Customer
Q & A

Q1: What are the known molecular targets of isoforsythiaside and how does it exert its effects?

A1: Isoforsythiaside has been shown to interact with several molecular targets. In the context of Alzheimer's disease, it attenuates ferroptosis and neuroinflammation by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway. [] This pathway plays a crucial role in cell survival, growth, and metabolism. Furthermore, isoforsythiaside has been found to inhibit methyltransferase-like 3 (METTL3) activity. [] METTL3 is an enzyme involved in RNA methylation, a process that influences gene expression. By inhibiting METTL3, isoforsythiaside reduces the methylation and subsequent stability of Ena/VASP-like (EVL) mRNA, ultimately leading to the suppression of renal fibrosis. []

Q2: Can you elaborate on the structural features of isoforsythiaside?

A2: Isoforsythiaside is a phenylethanoid glycoside. [] While the provided abstracts do not detail specific spectroscopic data, its molecular formula is C29H36O15 and it has a molecular weight of 612.59 g/mol. [] Further investigation into databases like PubChem or ChemSpider would be needed for comprehensive spectroscopic data.

Q3: How does isoforsythiaside contribute to the therapeutic effects of Lianhua Qingwen (LHQW)?

A3: LHQW, a traditional Chinese medicine formula, contains isoforsythiaside as one of its active components. [, ] Network pharmacology studies indicate that isoforsythiaside contributes to LHQW's efficacy against influenza virus pneumonia and novel coronavirus pneumonia by targeting proteins such as 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA). [] Molecular docking simulations suggest strong binding affinities between isoforsythiaside and these targets. []

Q4: What are the pharmacological effects of isoforsythiaside observed in in vitro and in vivo models?

A4: In vitro studies using glutamate-induced HT22 cells, a model for neuronal cell death, revealed that isoforsythiaside pretreatment increased cell viability, inhibited mitochondrial apoptosis, and decreased reactive oxygen species (ROS) production. [] It also reduced the levels of caspase-3, -8, and -9, indicating a protective effect against apoptosis. [] In vivo, isoforsythiaside administration in APPswe/PSEN1dE9 transgenic mice (a model for Alzheimer's disease) improved memory and cognitive function, reduced amyloid-beta plaque deposition, and inhibited tau phosphorylation. [] These findings suggest a potential therapeutic benefit of isoforsythiaside in neurodegenerative diseases.

Q5: Are there any established quality control methods for isoforsythiaside?

A5: Yes, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a validated method for identifying and quantifying isoforsythiaside within complex mixtures like traditional Chinese medicine formulations. [] This technique ensures accurate measurement of isoforsythiaside content and contributes to the overall quality control of preparations like compound Yuxingcao mistura, which contains isoforsythiaside. [] Additionally, single marker methods using HPLC with diode array detection (HPLC-DAD) have been developed for simultaneous determination of isoforsythiaside and other bioactive ingredients in formulations like Lianhua Qingwen capsule. []

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